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Introduction

Stromal Interaction Molecule 2 (STIM2) is a crucial endoplasmic reticulum (ER) calcium sensor
that plays a significant role in the regulation of store-operated calcium entry (SOCE) in T
lymphocytes.[1][2][3] Unlike STIM1, which is the primary driver of robust SOCE upon strong
receptor stimulation, STIM2 is more sensitive to subtle depletions of ER calcium stores and is
vital for maintaining basal cytosolic and ER calcium homeostasis and sustaining calcium influx.
[1][4][5] In T cells, this sustained calcium signaling is essential for the activation of the
transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn drives the
expression of key cytokines like IL-2, orchestrating an immune response.[1][6][7]

This document provides a detailed protocol for the knockdown of STIM2 in Jurkat T cells, a
widely used human T lymphocyte cell line, using a lentiviral-mediated short hairpin RNA
(shRNA) approach. The subsequent protocols outline methods to validate the knockdown and
assess its functional consequences on calcium signaling and T cell activation.

Data Summary
Table 1: STIM2 Knockdown Efficiency in Jurkat T cells
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Target ) ) MRNA Protein
Transduction  Puromycin
Construct Sequence _ Knockdown Knockdown
] Method Selection
(Nustrative) (%) (%)
5.
shRNA- GCAAGATTA , _ 2 ug/mL, 3
Spinoculation 85 + 5% 80 7%
STIM2-1 ACCCTGAC days
ATTA-3'
5'-
shRNA- CCAGAGGA _ _ 2 pg/mL, 3
Spinoculation 78 £ 6% 72 £ 8%
STIM2-2 CCATCAATA days
TGAA-3'
Scrambled Non-targeting ] ] 2 pg/mL, 3
Spinoculation <5% <5%
shRNA sequence days

Data are represented as mean = standard deviation from three independent experiments.
Knockdown efficiency was determined by RT-gPCR and Western blot 72 hours post-selection.

Table 2: Functional Consequences of STIM2 Knockdown
in Jurkat T cells

) ) ) NFAT Reporter
SOCE (Peak [Ca2+]i  Sustained [Ca2+]i

Cell Line _ Activity (Fold
Ratio) (at 300s) .
Induction)
Wild-Type Jurkat 35+£04 28+0.3 15+2
Scrambled shRNA 3.4+05 2704 14+25
shRNA-STIM2 3.1+0.6 15+0.2 6+15

Store-operated calcium entry (SOCE) was induced by Thapsigargin (1 uM) in calcium-free
buffer, followed by re-addition of 2 mM CaCl2. NFAT activity was measured using a luciferase
reporter assay following stimulation with anti-CD3/CD28 antibodies. * indicates a statistically
significant difference (p < 0.05) compared to the scrambled shRNA control.
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Caption: Experimental workflow for STIM2 knockdown in Jurkat T cells.
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Caption: STIM2's role in T cell receptor (TCR) signaling pathway.
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Caption: Logical flow of STIM2 knockdown consequences in T cells.

Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of high-titer lentiviral particles carrying shRNA

constructs.
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Materials:

HEK?293T cells

o DMEM with 10% FBS

» Lentiviral transfer plasmid (e.g., pLKO.1-puro) with STIM2-targeting shRNA or scrambled
control

o Packaging plasmid (e.g., psPAX2)

e Envelope plasmid (e.g., pMD2.G)

o Transfection reagent (e.g., Lipofectamine 3000)
e Opti-MEM | Reduced Serum Medium

e 0.45 um syringe filters

Procedure:

e Day 1: Seed HEK293T Cells. Seed 6 x 106 HEK293T cells in a 10 cm dish in DMEM with
10% FBS. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the
time of transfection.

e Day 2: Co-transfection.

o

In Tube A, mix 4 pg of the shRNA transfer plasmid, 3 pug of psPAX2, and 1 pg of pMD2.G
in 500 pL of Opti-MEM.

o

In Tube B, add the appropriate amount of transfection reagent to 500 pL of Opti-MEM.

[¢]

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at
room temperature.

[¢]

Add the DNA-lipid complex dropwise to the HEK293T cells.
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» Day 3: Change Medium. After 16-24 hours, carefully remove the transfection medium and
replace it with 10 mL of fresh, pre-warmed complete DMEM.

o Day 4 & 5: Harvest Viral Supernatant.

o At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile
conical tube.

o Add 10 mL of fresh medium to the cells and return them to the incubator.

o At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour
collection.

o Filter the pooled supernatant through a 0.45 um filter to remove cell debris.

o Viral particles can be used immediately or concentrated and stored at -80°C.

Protocol 2: Lentiviral Transduction of Jurkat T cells via
Spinoculation

Spinoculation is a highly recommended method for improving transduction efficiency in
suspension cells like Jurkat.[8][9]

Materials:

Jurkat T cells

 RPMI-1640 with 10% FBS

 Lentiviral supernatant (from Protocol 1)

o Polybrene (stock solution 8 mg/mL)

o 6-well plates

o Sterile 1.5 mL microcentrifuge tubes

Procedure:
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e Day 1: Transduction.

o Count Jurkat cells and resuspend them in fresh RPMI medium to a concentration of 5 x
1075 cells/mL.

o Ina 1.5 mL tube, mix 750 pL of the Jurkat cell suspension with the desired amount of
lentivirus (Multiplicity of Infection, MOI, should be optimized).

o Add Polybrene to a final concentration of 8 pg/mL.[8]
o Gently mix and incubate for 20 minutes at room temperature.
o Centrifuge the virus/cell mixture at 800 x g for 30 minutes at 32°C.[8]
o Carefully remove the supernatant.
o Resuspend the cell pellet in 2 mL of fresh, pre-warmed RPMI medium.
o Transfer the cells to one well of a 6-well plate.
o Incubate at 37°C with 5% CO2.
e Day 3: Begin Selection.

o After 48-72 hours, pellet the cells and resuspend in fresh medium containing the
appropriate concentration of puromycin (e.g., 2 ug/mL, to be determined by a kill curve).

» Ongoing: Maintain the cells under puromycin selection for at least 3-5 days, replacing the
medium as needed, until non-transduced control cells have died. Expand the stable
knockdown cell line for further experiments.

Protocol 3: Western Blot for STIM2 Knockdown
Validation

Materials:

e Transduced and selected Jurkat cells
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» RIPA Lysis and Extraction Buffer

» Protease Inhibitor Cocktall

o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies: anti-STIM2, anti-GAPDH (loading control)
o HRP-conjugated secondary antibody

o ECL Western Blotting Substrate

Procedure:

o Protein Extraction: Lyse ~2 x 1076 cells in RIPA buffer with protease inhibitors. Quantify
protein concentration using a BCA assay.

o SDS-PAGE and Transfer: Load 20-30 ug of protein per lane on an SDS-PAGE gel. After
electrophoresis, transfer the proteins to a PVDF membrane.

e Immunoblotting:

o Block the membrane for 1 hour at room temperature.

[e]

Incubate with primary anti-STIM2 antibody overnight at 4°C.

Wash the membrane with TBST.

o

[¢]

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

[¢]
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» Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging
system.

e Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH) to normalize
STIM2 protein levels.

Protocol 4: Calcium Imaging for Store-Operated Calcium
Entry (SOCE)

This protocol measures the influx of extracellular calcium following the depletion of intracellular
stores.[10][11][12]

Materials:

Stable STIM2 knockdown and control Jurkat cells

e Glass-bottom imaging dishes

e Poly-L-lysine

¢ Ratiometric calcium indicator dye (e.g., Fura-2 AM)

e Calcium-free Ringer's solution

e Ringer's solution with 2 mM CacCl2

» Thapsigargin (SERCA inhibitor)

» Fluorescence microscope equipped for ratiometric imaging

Procedure:

o Cell Preparation: Coat imaging dishes with Poly-L-lysine. Plate Jurkat cells and allow them to
adhere for 30 minutes.

e Dye Loading: Load cells with 2-5 uM Fura-2 AM for 30-45 minutes at 37°C.

e Imaging:
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o Wash the cells and replace the medium with calcium-free Ringer's solution.

o Mount the dish on the microscope and begin recording the Fura-2 fluorescence ratio (e.qg.,
340/380 nm excitation, 510 nm emission).

o Establish a stable baseline for 1-2 minutes.

o Add 1 uM Thapsigargin to deplete ER calcium stores. This may cause a small initial rise in
cytosolic calcium.

o Once the signal returns to a new, stable baseline, re-introduce extracellular calcium by
perfusing with Ringer's solution containing 2 mM CacCl2.

o Record the subsequent sharp increase in the fluorescence ratio, which represents SOCE.

o Analysis: Analyze the traces from multiple cells to determine the peak and sustained levels
of intracellular calcium. Compare the results between STIM2 knockdown and control cells.

Protocol 5: NFAT Reporter Assay

This assay quantifies T cell activation by measuring the activity of a reporter gene (e.g.,
luciferase) under the control of an NFAT-responsive promoter.[6][13][14][15]

Materials:
e Jurkat-Lucia™ NFAT Reporter Cells (or similar) transduced with shRNA constructs
o 96-well plates

o Stimulating agents: plate-bound anti-CD3 antibody, soluble anti-CD28 antibody, or PMA and
lonomycin

e Luciferase assay system (e.g., Bio-Glo™ or QUANTI-Luc™)
e Luminometer

Procedure:
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e Cell Seeding: Seed 1 x 10”5 transduced Jurkat-NFAT reporter cells per well in a 96-well
plate.

» Stimulation: Add stimulating agents to the appropriate wells.

o For TCR-mediated activation, use plates pre-coated with anti-CD3 (e.g., 5 ug/mL) and add
soluble anti-CD28 (e.g., 1 pg/mL).

o Include unstimulated (negative control) and PMA/lonomycin-stimulated (positive control)
wells.

 Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.

e Luminescence Measurement:
o Add the luciferase assay reagent to each well according to the manufacturer's instructions.
o Measure the luminescence signal using a plate-reading luminometer.

e Analysis: Calculate the fold induction of NFAT activity by normalizing the readings of
stimulated cells to those of unstimulated cells. Compare the results between STIM2
knockdown and control cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5983841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5983841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2861828/
https://bpsbioscience.com/nfat-reporter-luc-jurkat-cell-line-60621
https://www.invivogen.com/jurkat-lucia-nfat-cells
https://bpsbioscience.com/polybrene-based-viral-transduction-protocol
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/marketing/global/documents/lsientiviraltransduction.pdf
https://www.pubcompare.ai/protocol/QMxg1YwB4C3bMWOesA1V/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517641/
https://pubmed.ncbi.nlm.nih.gov/34722817/
https://pubmed.ncbi.nlm.nih.gov/34722817/
https://www.promega.com/resources/protocols/technical-manuals/101/t-cell-activation-bioassay-nfat-protocol/
https://www.promega.de/-/media/files/resources/protocols/technical-manuals/101/t-cell-activation-bioassay-nfat-protocol.pdf?la=de-de
https://www.promega.sg/products/reporter-bioassays/t-cell-activation-bioassays/t-cell-activation-bioassay/
https://www.benchchem.com/product/b1662841#lentiviral-shrna-knockdown-of-stim2-in-jurkat-t-cells
https://www.benchchem.com/product/b1662841#lentiviral-shrna-knockdown-of-stim2-in-jurkat-t-cells
https://www.benchchem.com/product/b1662841#lentiviral-shrna-knockdown-of-stim2-in-jurkat-t-cells
https://www.benchchem.com/product/b1662841#lentiviral-shrna-knockdown-of-stim2-in-jurkat-t-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662841?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

